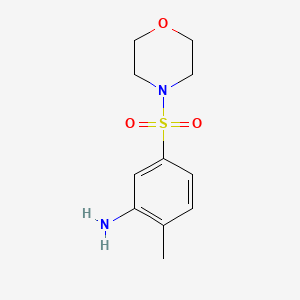

2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine

Description

Properties

IUPAC Name |

2-methyl-5-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFHXMSWYWAUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396172 |

Source

|

| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21447-56-3 |

Source

|

| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction and Strategic Importance

2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, registered under CAS Number 21447-56-3, is a substituted aromatic amine featuring a synthetically versatile morpholine sulfonyl group.[1][2][3] This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug development. The structural combination of a toluenediamine backbone with a morpholine sulfonyl moiety imparts a unique set of physicochemical properties that make it an attractive scaffold for library synthesis and as a building block in the creation of more complex drug candidates.

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[4][5] Its ability to act as a hydrogen bond acceptor and its favorable solubility profile contribute to its prevalence in drug design.[4] Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its chemical stability and ability to engage in strong hydrogen bonding interactions with biological targets.[6] The strategic placement of these two functional groups on a phenylamine ring suggests the potential for this molecule to serve as a key intermediate in the synthesis of targeted therapeutics, particularly in oncology and inflammation.[7][8]

Physicochemical and Structural Characteristics

A comprehensive understanding of the molecular properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 21447-56-3 | ChemicalBook |

| Molecular Formula | C₁₁H₁₆N₂O₃S | ChemicalBook |

| Molecular Weight | 256.32 g/mol | ChemicalBook |

| Purity | Typically ≥97% | Various Suppliers |

This data is compiled from publicly available sources and commercial suppliers. For lot-specific data, refer to the Certificate of Analysis.

The structure combines a hydrophilic morpholine sulfonyl group with a more lipophilic methyl-substituted phenylamine. This balance is crucial for its utility as a chemical intermediate, potentially influencing the solubility and cell permeability of its derivatives.

Conceptual Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a logical and well-established synthetic strategy can be proposed based on fundamental organic chemistry principles. The most probable synthetic route involves the reaction of a suitably substituted sulfonyl chloride with morpholine, followed by the reduction of a nitro group to the corresponding amine.

Proposed Synthetic Workflow

A plausible two-step synthesis is outlined below. This approach is favored for its high efficiency and the ready availability of starting materials.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(3-Methyl-4-nitrophenylsulfonyl)morpholine

-

To a solution of 3-methyl-4-nitrobenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq) dropwise.

-

Slowly add a solution of morpholine (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the intermediate.

Causality of Experimental Choices:

-

The use of triethylamine is crucial to neutralize the hydrochloric acid byproduct of the sulfonylation reaction, driving the equilibrium towards the product.

-

DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the intermediate.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

Step 2: Synthesis of this compound

-

To a solution of 4-(3-methyl-4-nitrophenylsulfonyl)morpholine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

-

Monitor the reduction of the nitro group by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Causality of Experimental Choices:

-

The iron/ammonium chloride system is a classic and effective method for the reduction of aromatic nitro groups, offering a safer and more cost-effective alternative to catalytic hydrogenation.

-

The ethanol/water solvent system is ideal for this reduction, as it dissolves the organic starting material while facilitating the activity of the inorganic reducing agents.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its structural motifs are present in numerous compounds investigated for various therapeutic indications.

Scaffold for Kinase Inhibitors

The phenylamine core is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The morpholine sulfonyl group can act as a key pharmacophoric element, engaging in hydrogen bonding interactions within the ATP-binding pocket of various kinases. For instance, related morpholine-containing compounds have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[7]

Caption: Workflow for utilizing the title compound in kinase inhibitor discovery.

Intermediate for Other Bioactive Molecules

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations, including amidation, reductive amination, and the formation of ureas and thioureas. This allows for its incorporation into a diverse set of molecular architectures targeting various biological pathways. The sulfonamide and morpholine moieties are known to be well-tolerated in humans, making this a valuable building block for generating novel chemical entities with drug-like properties.[6]

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its combination of a reactive phenylamine core with the pharmacologically significant morpholine and sulfonamide groups makes it a strategic building block for the synthesis of novel bioactive compounds. While detailed biological data on the compound itself is sparse, its structural components are well-represented in the landscape of modern medicinal chemistry, particularly in the development of targeted therapies. The synthetic routes are straightforward and based on well-established chemical principles, ensuring its accessibility for a wide range of research applications.

References

-

Synthink. (n.d.). 2-Methyl-5-(morpholinosulfonyl)aniline. Retrieved January 21, 2026, from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

-

Bansal, G. et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Al-Otaibi, M. A. S. (2018). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. Retrieved January 21, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 627841-55-8,N-ethyl-6-hydrazino-N-phenylpyridine-3-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. biosynth.com [biosynth.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. biosynth.com [biosynth.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 21447-56-3 Name: [xixisys.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery and the Significance of the Morpholine Moiety

In the intricate journey of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's behavior from initial formulation to its ultimate interaction with biological targets. Neglecting these fundamental parameters can lead to costly failures in later stages of development, as they directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1] Its presence in a molecule can confer a range of desirable attributes, such as improved aqueous solubility, metabolic stability, and target engagement.[1][2][3] This guide will provide a comprehensive overview of the key physicochemical properties of the novel compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine , a molecule of interest in contemporary drug discovery programs.

The following sections will delve into the predicted physicochemical landscape of this compound and, more critically, will provide detailed, field-proven methodologies for the empirical determination of these properties. This guide is designed not merely as a list of protocols but as a self-validating system of experimental logic, empowering researchers to generate robust and reliable data.

Molecular Profile of this compound

To embark on a detailed physicochemical analysis, we first need to establish the foundational molecular characteristics of our subject compound.

Chemical Structure:

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties:

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, the following table summarizes the predicted physicochemical properties obtained from reputable computational models. It is crucial to underscore that these values serve as a preliminary guide and necessitate experimental validation.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 270.34 g/mol | Influences diffusion and transport across membranes. |

| logP (o/w) | 1.6 | Indicates lipophilicity, affecting absorption and distribution.[4][5] |

| Aqueous Solubility | Moderate | Crucial for dissolution and bioavailability. |

| pKa (basic) | ~4.5 (aniline nitrogen) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| pKa (acidic) | N/A | |

| Hydrogen Bond Donors | 1 (from the amine) | Influences interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 5 (3 from sulfonyl and morpholine oxygens, 2 from morpholine nitrogen) | Affects solubility and binding affinity. |

| Rotatable Bonds | 3 | Impacts conformational flexibility and binding entropy. |

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of aqueous solubility, pKa, and logP. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Aqueous Thermodynamic Solubility Determination

Principle: The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound with a specific solvent (in this case, purified water) over a defined period until a saturated solution is formed. The concentration of the dissolved compound is then quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into multiple glass vials. The "excess" is critical to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 37°C to mimic physiological temperature) for 24 to 48 hours. The extended equilibration time is necessary to ensure that the system has reached thermodynamic equilibrium.

-

Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid contamination of the sample with undissolved particles, which would lead to an overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.

Determination of Ionization Constant (pKa)

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a robust and widely used method for this purpose.[7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

-

Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the pKa value will be an apparent pKa (pKaapp) and may need to be extrapolated back to 100% aqueous conditions.

-

Titration Setup: Place the solution in a temperature-controlled, jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a calibrated automated titrator or a micro-burette for precise addition of the titrant.

-

Titration: For the basic aniline moiety, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value.

-

Data Plotting: Plot the measured pH values against the volume of titrant added. This will generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be determined more accurately by calculating the first or second derivative of the curve. The peak of the first derivative plot corresponds to the equivalence point, and the pKa is the pH at half of this volume.

Determination of the Partition Coefficient (logP)

Principle: The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as a logarithm (logP) and is a key indicator of lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[8]

Experimental Workflow:

Caption: Workflow for logP Determination by the Shake-Flask Method.

Detailed Protocol:

-

Phase Preparation: It is critical to pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing them to separate before the experiment. This prevents volume changes during the partitioning experiment.

-

Sample Addition: Add a known amount of this compound to a separation funnel containing a precise volume of the pre-saturated n-octanol and pre-saturated water.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound. Then, allow the funnel to stand undisturbed until the two phases have completely separated.

-

Phase Separation: Carefully collect the aqueous and n-octanol layers into separate vials.

-

Quantification: Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC-UV.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated at different initial concentrations of the compound to ensure that the logP is independent of concentration.

Potential Applications and the Importance of Physicochemical Data

The physicochemical profile of this compound, once experimentally confirmed, will be instrumental in guiding its development as a potential therapeutic agent. The morpholine and sulfonamide moieties are present in a number of approved drugs, suggesting a favorable safety and metabolic profile.[9][10] The predicted moderate lipophilicity and aqueous solubility suggest that this compound may have a good balance for oral absorption and distribution. The basicity of the aniline nitrogen will influence its behavior in the acidic environment of the stomach and its ability to interact with biological targets through ionic interactions. A comprehensive understanding of these properties will enable rational formulation design, aid in the prediction of its in vivo behavior, and ultimately de-risk its progression through the drug development pipeline.

References

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

-

Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

-

2'-(Morpholine-4-sulfonyl)-biphenyl-3-ylamine. PubChem. [Link]

- Process for the preparation of morpholines.

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. National Institutes of Health. [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). ResearchGate. [Link]

-

Prediction of Drug-Like Properties. NCBI Bookshelf. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide. CAS Common Chemistry. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

pKa and log p determination. Slideshare. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

-

Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. National Institutes of Health. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

4-(4-Aminophenyl)sulfonyl-2-methyl-aniline. PubChem. [Link]

-

Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

-

Morpholine. PubChem. [Link]

-

2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid. PubChem. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Structure Elucidation of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract: The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and development. It ensures intellectual property, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, a molecule featuring key pharmacophores such as a substituted aniline and a morpholine sulfonamide. We will move beyond a simple listing of techniques to detail an integrated, self-validating workflow that synthesizes data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, providing a robust framework for researchers and scientists.

The Analytical Mandate: From Molecular Formula to 3D Confirmation

The subject of our investigation is this compound. Publicly available data identifies it by its CAS Number 21447-56-3 and molecular formula C₁₁H₁₆N₂O₃S[1][2]. While this provides a starting point, it does not define the atomic connectivity or the spatial arrangement of the molecule. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.

The Elucidation Workflow: A Multi-Pronged Strategy

Before delving into specific experimental protocols, it is essential to visualize the overall analytical strategy. The process is not linear but iterative, with insights from one technique informing the interpretation of another. The goal is to build a self-validating system where each piece of evidence supports the others.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula and Substructures

The initial and most critical step is to confirm the molecular weight and elemental composition. This is the foundation upon which all subsequent interpretations are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We employ HRMS, typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, to obtain a mass measurement with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, a crucial first step in structure elucidation[3].

Experimental Protocol:

-

Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Acquire data in positive ion mode, as the amine functionality is readily protonated.

-

Calibrate the instrument using a known standard immediately before or during the analysis to ensure mass accuracy.

-

Analyze the resulting spectrum for the protonated molecule [M+H]⁺.

Data Presentation:

| Parameter | Theoretical Value | Expected Experimental Value (within 5 ppm) |

| Molecular Formula | C₁₁H₁₆N₂O₃S | N/A |

| Exact Mass (Neutral) | 256.0909 | N/A |

| [M+H]⁺ Ion | 257.0987 | 257.0987 ± 0.0013 |

Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: MS/MS provides a molecular fingerprint by breaking the molecule into smaller, diagnostic fragments. For sulfonamides, characteristic fragmentation pathways involve the cleavage of the S-N bond and the loss of SO₂[4][5]. Observing these specific losses provides high confidence in the presence of the sulfonamide moiety. The fragmentation of protonated sulfonamides can produce radical cations of the constituent amines, which is a key diagnostic feature[6].

Experimental Protocol:

-

Using the same sample preparation as for HRMS, perform an initial MS scan to identify the parent ion (m/z 257.1).

-

Select the parent ion (m/z 257.1) for Collision-Induced Dissociation (CID).

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Acquire the product ion spectrum.

Expected Fragmentation Pathway:

Caption: Conceptual HMBC correlations linking key fragments.

Key HMBC correlations to look for:

-

Correlation from the methyl protons to the two adjacent aromatic carbons.

-

Correlation from the aromatic protons to the carbon bearing the sulfonamide group.

-

Correlation from the aromatic protons to the methyl carbon.

Predicted NMR Data Summary

| Assignment | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | Key HMBC Correlations |

| Ar-H (ortho to NH₂) | ~6.6-6.8 | d | 1H | ~115-120 | C(Methyl), C(ortho) |

| Ar-H (ortho to SO₂) | ~7.2-7.4 | dd | 1H | ~125-130 | C(Sulfonyl-bearing), C(ortho) |

| Ar-H (meta to both) | ~7.1-7.3 | d | 1H | ~120-125 | C(Methyl), C(Sulfonyl-bearing) |

| -NH₂ | ~4.0-5.5 | br s | 2H | N/A | C(Aromatic) |

| -CH₃ | ~2.1-2.3 | s | 3H | ~17-20 | C(Aromatic) |

| Morpholine (-CH₂-N-) | ~2.8-3.0 | t | 4H | ~45-50 | N/A |

| Morpholine (-CH₂-O-) | ~3.6-3.8 | t | 4H | ~65-70 | N/A |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.[7][8][9]

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, we are particularly interested in the characteristic stretches for the amine N-H bonds and the sulfonamide S=O bonds.

Experimental Protocol:

-

Prepare the sample, either as a KBr pellet or by placing a small amount on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Data Presentation:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) [10] |

| 1650-1580 | N-H Scissoring (Bending) | Primary Amine [9] |

| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) [11] |

| 1160-1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂-) [11] |

| 1600-1450 | C=C Aromatic Ring Stretch | Phenyl Ring |

| 1350-1250 | C-N Stretch | Aromatic Amine [8] |

X-ray Crystallography: The Ultimate Confirmation

Expertise & Experience: When all other data point to a conclusive structure, X-ray crystallography can provide the final, unambiguous proof. It is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystal lattice.[12] This technique is particularly valuable for confirming stereochemistry, although none is present in this specific molecule.

Protocol Outline:

-

Crystal Growth: Grow single crystals of sufficient quality and size. This is often the most challenging step and involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles.

Conclusion: An Integrated and Self-Validating System

The structure elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of multiple spectroscopic methods.

-

HRMS establishes the correct elemental formula (C₁₁H₁₆N₂O₃S).

-

MS/MS reveals the key substructures: a morpholine-sulfonyl moiety and a methyl-phenylamine.

-

1D and 2D NMR definitively piece these fragments together, mapping the entire C-H framework and confirming the substitution pattern on the aromatic ring.

-

IR spectroscopy provides rapid and conclusive evidence for the presence of the critical amine and sulfonamide functional groups.

Each piece of data cross-validates the others, creating a robust and trustworthy structural assignment. This multi-faceted approach minimizes the risk of misinterpretation and provides the high-confidence data required to advance a compound through the drug development pipeline.

References

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link] [4]2. Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1155-61. [Link] [5]3. Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link] [3]4. Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link] [8]5. Buevich, A. V., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-7. [Link] [13]6. ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link] [14]7. Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8. [Link] [15]8. Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. [Link] [16]9. Gao, J., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 83(15), 8036-8042. [Link] [6]10. Thoreauchem. 2-methyl-5-(morpholine-4-sulfonyl)aniline. [Link] [1]11. University of Calgary. Amines Spectroscopy. [Link] [9]12. McGlacken, G. P., & Fairlamb, I. J. (2009). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. [Link]

Sources

- 1. 2-methyl-5-(morpholine-4-sulfonyl)aniline-21447-56-3 - Thoreauchem [thoreauchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rsc.org [rsc.org]

- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. jchps.com [jchps.com]

Unlocking the Therapeutic Potential of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine: A Technical Guide to Target Identification and Validation

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic promise is perpetual. The compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine presents a compelling case for investigation, integrating two privileged structural motifs: a sulfonamide core and a morpholine ring. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, a detailed analysis of its constituent parts provides a robust, hypothesis-driven framework for identifying and validating its potential therapeutic targets.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will not merely list potential targets but will delve into the scientific rationale behind these hypotheses and provide actionable, detailed protocols for their experimental validation. Our approach is grounded in the established pharmacology of sulfonamides and morpholine-containing compounds, aiming to empower research teams to systematically explore the therapeutic utility of this compound.

Structural Features and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount to predicting its biological activity.

| Feature | Moiety | Implied Properties |

| Primary Amine | -NH2 | Hydrogen bond donor, potential for salt formation, site for metabolic modification. |

| Aromatic Ring | Phenyl | Provides a rigid scaffold for substituent orientation, potential for π-π stacking interactions with biological targets. |

| Methyl Group | -CH3 | Can influence steric interactions and lipophilicity. |

| Sulfonamide Linkage | -SO2-N< | Key pharmacophore with a history in antibacterial and other therapeutic agents; acts as a hydrogen bond acceptor and can chelate metal ions (e.g., zinc in metalloenzymes).[1][2] |

| Morpholine Ring | C4H9NO | A versatile heterocyclic scaffold known to improve physicochemical properties such as aqueous solubility and metabolic stability. It is frequently incorporated into drugs to enhance their pharmacokinetic profiles.[3][4] |

The presence of the morpholine ring, in particular, is a strong indicator of deliberate design for drug-like properties.[3][4] It often serves to modulate solubility, permeability, and metabolic stability, making the compound more amenable to in vivo applications.[3][4]

Hypothesized Therapeutic Targets and Rationale

Based on the structural components of this compound, we can postulate several classes of potential therapeutic targets. The following sections will explore these hypotheses and provide detailed experimental workflows for their validation.

Carbonic Anhydrases: A Classic Sulfonamide Target

The arylsulfonamide moiety is a well-established inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH regulation and fluid balance.

Rationale: The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. Various CA isoforms are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.

Experimental Validation Workflow:

Caption: Workflow for identifying and validating kinase targets.

Detailed Protocol: Western Blot for Downstream Signaling

-

Objective: To assess if the compound inhibits the activity of a specific kinase pathway (e.g., PI3K/Akt/mTOR) within a cellular context.

-

Materials:

-

Relevant cancer or neuronal cell line (e.g., MCF-7 for PI3K).

-

Complete cell culture medium.

-

Test compound dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein electrophoresis and transfer equipment.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.

-

Rationale for Experimental Choices: A broad kinase panel screen is a cost-effective way to identify initial hits from a large number of potential targets. Following up with a Western blot for downstream signaling provides crucial evidence of on-target activity in a cellular environment, confirming that the biochemical inhibition translates to a functional effect on the signaling pathway.

Dihydropteroate Synthase (DHPS): The Antimicrobial Angle

The foundational therapeutic application of sulfonamides is in antibacterial chemotherapy. [1][2]They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [5] Rationale: The sulfonamide group mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the bacterial folate synthesis pathway. [1][5]This leads to bacteriostatic activity. [6] Experimental Validation Workflow:

Caption: Workflow for validating antibacterial activity and DHPS inhibition.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Testing

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus).

-

Mueller-Hinton broth.

-

96-well microplates.

-

Test compound dissolved in DMSO.

-

A known antibiotic (e.g., sulfamethoxazole) as a positive control.

-

-

Procedure:

-

Perform a serial two-fold dilution of the test compound in the microplate wells containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

-

Rationale for Experimental Choices: MIC testing is the gold standard for assessing the in vitro potency of a potential antibacterial agent. A subsequent folate rescue assay, where the inhibitory effect of the compound is reversed by the addition of folic acid to the culture medium, provides strong evidence that the compound's mechanism of action involves the folate synthesis pathway.

Conclusion and Future Directions

This compound is a molecule with significant, albeit unexplored, therapeutic potential. Its structure suggests a high probability of activity against carbonic anhydrases, various protein kinases, and bacterial dihydropteroate synthase. The experimental workflows and protocols detailed in this guide provide a clear and logical path for the systematic investigation of these potential targets.

Successful validation of activity against any of these targets would warrant further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant animal models of disease. The journey from a molecule on paper to a therapeutic agent is long and arduous, but it begins with the rigorous and hypothesis-driven scientific inquiry outlined herein.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

-

Bansal, G., & Singh, P. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Retrieved from [Link]

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[3][7][8]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. [Link]

-

Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286–13304. [Link]

-

Bayer, A., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 12196–12217. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

Mondal, S., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 7(64), 40483-40494. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

-

Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 10-25. [Link]

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209–9213. [Link]

-

CAS. (n.d.). 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide. CAS Common Chemistry. Retrieved from [Link]

-

Wang, H., et al. (2014). Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. Beilstein Journal of Organic Chemistry, 10, 2038–2043. [Link]

-

Gruzman, A., et al. (2021). Benzyl-para-di-[5-methyl-4-(n-octylamino) pyrimidin-2(1H)one] as an interferon beta (IFN-β) modulator. Medicinal Chemistry Research, 30(12), 2263–2272. [Link]

-

Kumar, S., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Singh, A., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Kumar, R., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4641. [Link]

-

Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 10-25. [Link]

-

Merck Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

-

Szałek, E., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6617. [Link]

-

DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132483, 5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)(pyridin-2-yl)methyl]quinolin-8-ol. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 6. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In-Vitro Screening of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive, scientifically rigorous framework for the preliminary in-vitro screening of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine, a novel chemical entity. Lacking prior biological characterization, the proposed screening cascade is predicated on a structural analysis of the molecule's key pharmacophores: a substituted phenylamine core, a morpholine ring, and a sulfonyl group. These features are prevalent in a significant number of protein kinase inhibitors. Consequently, this guide details a logical, multi-stage strategy centered on identifying and characterizing potential kinase inhibitory activity. The workflow progresses from a high-throughput primary screen to determine initial activity, through secondary dose-response assays to quantify potency (IC50), and culminates in selectivity profiling and essential cytotoxicity counter-screening to ensure the integrity of the findings. Each stage is supported by detailed, field-proven protocols, causality-driven experimental choices, and robust data interpretation frameworks, providing a self-validating system for the initial assessment of this compound's therapeutic potential.

Introduction and Rationale

The process of bringing a new drug to market begins with a series of discovery and preclinical research phases, starting with target identification and lead discovery.[1][2] For a novel compound such as this compound, the initial step is to generate hypotheses about its potential biological targets based on its chemical structure.

The molecule incorporates three key structural motifs:

-

Phenylamine Core: A versatile scaffold present in numerous biologically active compounds.

-

Sulfonyl Group (-SO2-): A hydrogen bond acceptor and a common feature in many enzyme inhibitors, including those targeting protein kinases.

-

Morpholine Ring: A heterocyclic moiety frequently added in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability.[3]

The combination of these groups, particularly the sulfonylphenylamine backbone, is characteristic of many ATP-competitive protein kinase inhibitors.[4] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[5]

Therefore, a logical and resource-efficient starting point for the in-vitro screening of this compound is to investigate its potential as a protein kinase inhibitor. This guide presents a structured, multi-step screening cascade designed to rigorously test this hypothesis.

The Screening Cascade: A Multi-Stage Approach

A robust preliminary screening process does not rely on a single experiment. Instead, it employs a cascade of assays, each designed to answer a specific question, from initial "hit" identification to potency and selectivity characterization. This ensures that resources are focused on the most promising findings.[6]

Caption: A logical workflow for in-vitro screening of the target compound.

Stage 1: Primary Screening - Identifying a Biological Signal

Objective: To determine if this compound exhibits any inhibitory activity against a representative protein kinase at a single, high concentration.

Rationale: A primary screen serves as a coarse filter to quickly identify compounds with any level of desired biological activity.[7] A high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak inhibitors. We propose using a robust, high-throughput compatible assay format like the LanthaScreen™ TR-FRET technology.

Selected Assay Platform: LanthaScreen™ TR-FRET Kinase Activity Assay

Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase.[8] A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to the fluorescein, which then emits light at a specific wavelength.[9] Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.[8][9]

Experimental Protocol: Primary Screen

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a 4X working solution of the compound (e.g., 40 µM) by diluting the stock in kinase buffer.

-

Prepare a 2X solution of a representative tyrosine kinase (e.g., Src) and a 2X solution of its corresponding fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the 4X compound solution to the appropriate wells. For controls, add 2.5 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).[11]

-

Add 2.5 µL of the 2X kinase solution to all wells and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[12]

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a 2X TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and stop enzymatic activity) and the terbium-labeled anti-phospho-substrate antibody.[11][12]

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[9]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

-

Calculate the percent inhibition relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

-

A compound demonstrating >50% inhibition is typically considered a "hit" and progresses to the next stage.

-

Stage 2: Secondary Assay - Quantifying Potency (IC50)

Objective: To determine the potency of the compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Rationale: An IC50 value is a quantitative measure of how much of a particular drug is needed to inhibit a given biological process by 50%. It is a critical parameter for comparing the potency of different compounds and for guiding further drug development efforts.[13]

Experimental Protocol: Dose-Response Curve

-

Compound Preparation: Prepare a serial dilution series of this compound. A common approach is an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

-

Assay Procedure: The procedure is identical to the primary screen, except that instead of a single concentration, the full dilution series of the compound is tested in triplicate.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound.

-

Plot percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

-

Hypothetical Data Presentation

| Concentration (µM) | % Inhibition (Mean) |

| 100.00 | 98.5 |

| 33.33 | 95.2 |

| 11.11 | 89.1 |

| 3.70 | 75.4 |

| 1.23 | 51.2 |

| 0.41 | 24.8 |

| 0.14 | 9.1 |

| 0.05 | 2.3 |

| Calculated IC50 | 1.20 µM |

Stage 3: Selectivity Profiling

Objective: To assess the specificity of the compound by testing it against a panel of different protein kinases.

Rationale: A highly selective drug targets only a single or a very limited number of proteins, which can minimize off-target side effects.[14] Conversely, a non-selective or "promiscuous" inhibitor may have a complex biological profile.[15] Kinase selectivity profiling is a standard industry practice to understand a compound's interaction spectrum across the kinome.[10][16]

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Protocol: Kinase Panel Screen

-

Panel Selection: Choose a commercially available kinase panel that represents a diverse range of the human kinome. Panels can range from a few dozen to several hundred kinases.[16]

-

Assay Procedure: The compound is typically tested at a single concentration (e.g., 1 µM or 10 µM) against all kinases in the panel using a suitable assay technology (e.g., radiometric HotSpot™ or ADP-Glo™ assays).[16]

-

Data Analysis: The results are often presented as a percentage of remaining kinase activity or percent inhibition. This provides a "selectivity profile" that highlights which kinases are most potently inhibited.

Hypothetical Data Presentation: Selectivity Profile

| Kinase Target | % Inhibition at 1 µM |

| Src | 55% |

| Lck | 48% |

| Abl | 15% |

| EGFR | 5% |

| CDK2 | <2% |

| PKA | <2% |

Interpretation: This hypothetical data suggests that the compound has preferential activity against Src family kinases (Src, Lck) over other tested kinase families.

Stage 4: Cytotoxicity Counter-Screen

Objective: To ensure that the observed inhibition in the biochemical assays is not a result of non-specific cytotoxicity.

Rationale: It is crucial to distinguish true inhibition of a specific enzyme from a general toxic effect that kills cells or broadly disrupts cellular metabolism.[17] A cytotoxicity assay is a mandatory self-validating step. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[18][19]

Selected Assay Platform: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[20]

Experimental Protocol: MTT Assay

-

Cell Culture: Seed a relevant human cell line (e.g., HeLa or HEK293) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with the same range of concentrations of this compound used in the dose-response assay. Incubate for a relevant period (e.g., 24 or 48 hours).[19]

-

MTT Incubation: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22]

-

Solubilization: Carefully remove the MTT-containing media and add a solubilization agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate spectrophotometer.[18][21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle (DMSO) control. Plot the results to determine the CC50 (cytotoxic concentration 50%).

Conclusion and Next Steps

This technical guide provides a robust, logical, and scientifically validated framework for the initial in-vitro characterization of this compound. By systematically progressing through primary screening, dose-response analysis, selectivity profiling, and cytotoxicity counter-screening, researchers can generate a high-quality preliminary data package.

If the compound demonstrates potent and selective inhibition of a particular kinase or kinase family, with a favorable therapeutic window (i.e., the CC50 is significantly higher than the IC50), subsequent steps would include:

-

Mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive, allosteric).

-

In-vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

-

Testing in cell-based assays that are dependent on the target kinase's activity.

-

Progression to in-vivo efficacy and safety studies in relevant animal models.[23]

This structured approach ensures that decisions made during the early stages of drug discovery are based on comprehensive and reliable data, maximizing the potential for success in subsequent, more resource-intensive stages of development.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Available from: [Link]

-

NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

-

NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

-

PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Available from: [Link]

-

protocols.io. (2023). In vitro kinase assay. Available from: [Link]

-

PubChem. (n.d.). 2-(Morpholine-4-sulfonyl)aniline. Available from: [Link]

-

FDA. (2018). Step 2: Preclinical Research. Available from: [Link]

-

Reaction Biology. (2023). Kinase Selectivity Panels. Available from: [Link]

-

NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

-

BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]

-

MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available from: [Link]

-

ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Available from: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

-

ResearchGate. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available from: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. Available from: [Link]

-

PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Available from: [Link]

-

European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available from: [Link]

-

PubMed. (n.d.). Virtual screening of small molecules databases for discovery of novel PARP-1 inhibitors: combination of in silico and in vitro studies. Available from: [Link]

-

ResearchGate. (2026). A quantitative analysis of kinase inhibitor selectivity. Available from: [Link]

-

Advarra. (2022). Best Practices in Pre-Screening Includes Use of Technology. Available from: [Link]

-

PubChem. (n.d.). Benzenamine, 4-(4-morpholinyl)-. Available from: [Link]

-

Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

-

NIH. (n.d.). General Principles of Preclinical Study Design. Available from: [Link]

-

PubChem. (n.d.). Morpholine. Available from: [Link]

-

PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][18][19][20]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Available from: [Link]

-

PubChem. (n.d.). N-[4-(1-methyl-1-phenylethyl)phenyl]-. Available from: [Link]

Sources

- 1. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Virtual screening of small molecules databases for discovery of novel PARP-1 inhibitors: combination of in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]

- 15. pnas.org [pnas.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. clyte.tech [clyte.tech]

- 20. broadpharm.com [broadpharm.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Hypothesized Mechanism of Action of 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine

Abstract

This technical guide presents a hypothesized mechanism of action for the novel compound 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine. Lacking direct empirical data in the public domain, this document leverages chemoinformatic analysis and structure-activity relationships of analogous compounds to postulate a primary hypothesis centered on kinase inhibition, a common modality for molecules containing morpholine and sulfonamide moieties.[1][2][3] We provide a comprehensive, step-by-step experimental framework designed for researchers and drug development professionals to rigorously test this hypothesis. The proposed workflows encompass initial target class identification, specific target validation, and elucidation of the downstream cellular signaling pathways. This guide is intended to serve as a foundational blueprint for initiating a thorough investigation into the pharmacological activity of this compound.

Introduction and Structural Analysis of this compound

This compound is a small molecule with the chemical formula C11H16N2O3S.[4] Its structure is characterized by a central phenylamine ring substituted with a methyl group and a morpholine-4-sulfonyl group. The morpholine ring is a prevalent feature in many biologically active compounds, often conferring favorable pharmacokinetic properties and engaging in key interactions with biological targets.[3] The sulfonamide group is a well-established pharmacophore found in a diverse range of therapeutics, including antibacterial agents and enzyme inhibitors.[5] The combination of these structural motifs suggests that this compound is likely to exhibit specific biological activity.

Core Structural Features:

-

Phenylamine Core: Provides a scaffold for the substituent groups and is a common feature in many kinase inhibitors.

-

Morpholine Ring: The weak basicity of the morpholine nitrogen and its potential for hydrogen bonding can contribute to target binding and solubility.[3]

-

Sulfonamide Linker: This group can act as a hydrogen bond donor and acceptor, and is a key feature in many enzyme inhibitors.

Given the prevalence of the morpholine moiety in kinase inhibitors, particularly in the context of PI3K and mTOR pathways, and the general role of sulfonamides in enzyme inhibition, we hypothesize that this compound acts as a kinase inhibitor .[1][2]

The Primary Hypothesis: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

We postulate that this compound functions as an inhibitor of one or more kinases within the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] The structural similarity of the subject compound to known PI3K inhibitors containing a morpholine ring supports this hypothesis.[2][3]

The proposed mechanism suggests that this compound binds to the ATP-binding pocket of a kinase in this pathway, preventing the phosphorylation of its downstream substrates. This would lead to the inhibition of the signaling cascade and subsequent cellular effects, such as apoptosis or cell cycle arrest in cancer cells.

Visualizing the Hypothesized Pathway:

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation Framework

To systematically test this hypothesis, a multi-stage experimental approach is recommended. This framework is designed to first broadly screen for kinase inhibitory activity, then identify the specific target(s), and finally elucidate the downstream cellular consequences.

Stage 1: Broad Spectrum Kinase Panel Screening

The initial step is to determine if this compound possesses kinase inhibitory activity. A broad-spectrum kinase panel assay is the most efficient method for this.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Plate Preparation: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar). This typically involves recombinant kinases, their specific substrates, and ATP.

-

Compound Incubation: Add the test compound at a standard screening concentration (e.g., 1 µM or 10 µM) to the assay plates containing the kinases.

-

Reaction Initiation and Detection: Initiate the kinase reaction by adding ATP. The detection method will depend on the platform used but often involves measuring the amount of phosphorylated substrate or the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).

Data Presentation: Kinase Inhibition Profile

| Kinase Family | Representative Kinase | % Inhibition at 1 µM |

| Tyrosine Kinase | EGFR | Experimental Data |

| Tyrosine Kinase | VEGFR2 | Experimental Data |

| Serine/Threonine Kinase | PI3Kα | Experimental Data |

| Serine/Threonine Kinase | Akt1 | Experimental Data |

| Serine/Threonine Kinase | mTOR | Experimental Data |

Stage 2: Specific Target Identification and Validation

If the initial screen reveals significant inhibition of kinases within the PI3K/Akt/mTOR pathway, the next stage is to confirm and quantify this activity.

Experimental Protocol: IC50 Determination

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

-

Enzymatic Assay: Perform an in vitro enzymatic assay for the specific kinase(s) of interest (e.g., PI3Kα, mTOR). These assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Visualization:

Caption: Workflow for determining the IC50 of the compound.

Stage 3: Cellular Pathway Analysis

The final stage is to confirm that the compound inhibits the target pathway in a cellular context. This is crucial to demonstrate that the in vitro activity translates to a biological effect.

Experimental Protocol: Western Blot Analysis

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a known activated PI3K pathway, such as MCF-7 or A549).

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-